Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate
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Overview
Description
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thieno ring fused with a pyrazole ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate typically involves the Gewald reaction, which is a well-known method for the synthesis of thienopyrazoles. The key intermediate, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is treated with sulfur and an active nitrile compound such as ethyl cyanoacetate in ethanol in the presence of a basic catalyst like piperidine . This reaction yields Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate can be compared with other thienopyrazole derivatives, such as:
Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate: A precursor in the synthesis of the desired compound.
Thieno[3,2-c]pyrazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Biological Activity
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate is a compound of significant interest due to its unique fused ring structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₆H₆N₂S |
Molecular Weight | 138.19 g/mol |
IUPAC Name | 5-methyl-1H-thieno[3,2-c]pyrazole |
InChI | InChI=1S/C6H6N2S/c1-4-2-5-6(9-4)3-7-8-5/h2-3H,1H3,(H,7,8) |
Canonical SMILES | CC1=CC2=C(S1)C=NN2 |
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains by interfering with cell wall synthesis. This mechanism is similar to that of traditional antibiotics, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
The compound also demonstrates significant anti-inflammatory effects. In preclinical models, it has been evaluated for its ability to reduce inflammation induced by carrageenan in rodents. Results indicated a comparable efficacy to established anti-inflammatory drugs like indomethacin, suggesting its potential as a therapeutic agent for inflammatory conditions .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
- Receptor Modulation : It can modulate receptors that play a role in pain and inflammation responses.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thieno[3,2-c]pyrazoles exhibited potent activity against both Gram-positive and Gram-negative bacteria. This compound was among the compounds tested and showed promising results .
- Anti-inflammatory Assessment : In a controlled experiment involving carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to the control group. The observed reduction in inflammation was attributed to its ability to inhibit pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives regarding their biological activities:
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | High | Moderate |
5-Amino-3-methyl-1-phenyl-pyrazole | Moderate | High |
Pyrazolo[1,5-a]pyrimidines | Low | High |
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
ethyl 5-methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)14-6-4-10-11-8(6)7/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
DKFXZAGHRHEOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1NN=C2)C |
Origin of Product |
United States |
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